molecular formula C10H9BrN2O B1629602 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone CAS No. 1000343-47-4

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone

Cat. No.: B1629602
CAS No.: 1000343-47-4
M. Wt: 253.09 g/mol
InChI Key: DWQFLZCPHJMNON-UHFFFAOYSA-N
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Description

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The presence of an amino group and a bromine atom on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Chemical Reactions Analysis

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the indole ring can influence the compound’s binding affinity to various biological receptors and enzymes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

1-(7-Amino-5-bromo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

The presence of both amino and bromine substituents in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-(7-amino-5-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQFLZCPHJMNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646835
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-47-4
Record name 1-(7-Amino-5-bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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